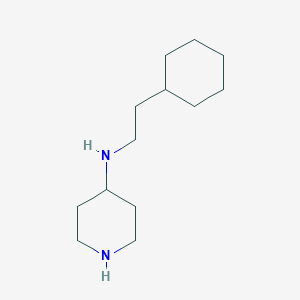
N-(2-cyclohexylethyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexylethyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of N-(2-cyclohexylethyl)piperidin-4-amine can be achieved through several methods. One common approach involves the reductive amination of piperidine derivatives. This method typically involves the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance efficiency and yield .
Analyse Chemischer Reaktionen
N-(2-cyclohexylethyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride . Major products formed from these reactions include substituted piperidines and piperidinones .
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexylethyl)piperidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex organic compounds. In biology, it serves as a precursor for developing biologically active molecules. In medicine, piperidine derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities . In the industry, these compounds are utilized in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of N-(2-cyclohexylethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some piperidine compounds act as inhibitors of enzymes involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-(2-cyclohexylethyl)piperidin-4-amine can be compared with other piperidine derivatives such as N-phenylpiperidin-4-amine and N-(piperidin-4-yl)benzamide. While these compounds share the piperidine core structure, their substituents and functional groups confer unique properties and activities. For instance, N-phenylpiperidin-4-amine is known for its use in precursor chemicals, whereas N-(piperidin-4-yl)benzamide has been investigated for its anticancer properties .
Eigenschaften
Molekularformel |
C13H26N2 |
|---|---|
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
N-(2-cyclohexylethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H26N2/c1-2-4-12(5-3-1)6-11-15-13-7-9-14-10-8-13/h12-15H,1-11H2 |
InChI-Schlüssel |
PVYQYFUUXLPJOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCNC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





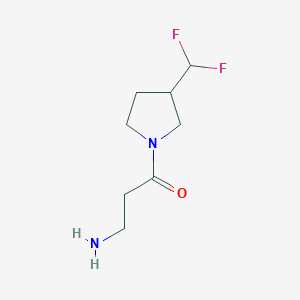
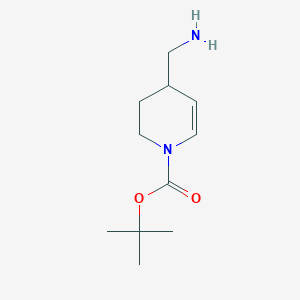

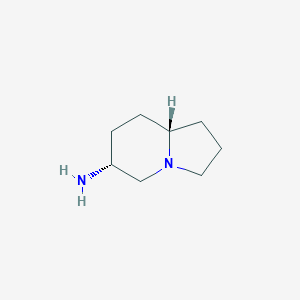
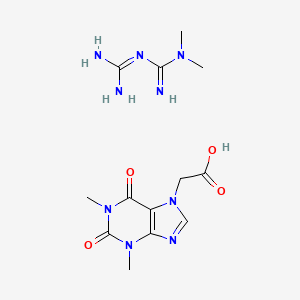
![2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13329124.png)



![2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13329147.png)
![3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13329155.png)
